2-{[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-methylphenyl)acetamide
CAS No.: 539808-98-5
Cat. No.: VC14886010
Molecular Formula: C26H26N4O2S
Molecular Weight: 458.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 539808-98-5 |
|---|---|
| Molecular Formula | C26H26N4O2S |
| Molecular Weight | 458.6 g/mol |
| IUPAC Name | 2-[[4-(2,4-dimethylphenyl)-5-(phenoxymethyl)-1,2,4-triazol-3-yl]sulfanyl]-N-(4-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C26H26N4O2S/c1-18-9-12-21(13-10-18)27-25(31)17-33-26-29-28-24(16-32-22-7-5-4-6-8-22)30(26)23-14-11-19(2)15-20(23)3/h4-15H,16-17H2,1-3H3,(H,27,31) |
| Standard InChI Key | DIUCYXVTOYEUMJ-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=O)CSC2=NN=C(N2C3=C(C=C(C=C3)C)C)COC4=CC=CC=C4 |
Introduction
Structural Characteristics and Molecular Properties
Core Molecular Architecture
The compound features a 1,2,4-triazole ring substituted at the 3-position with a sulfanyl group (-S-) linked to an acetamide moiety. The triazole’s 4-position is occupied by a 2,4-dimethylphenyl group, while the 5-position contains a phenoxymethyl substituent. This arrangement creates a sterically crowded environment that influences both reactivity and target binding .
The acetamide terminus connects to a para-methylphenyl group, introducing additional hydrophobic character. This structural duality—combining aromatic stacking potential (via phenyl groups) and hydrogen-bonding capacity (via acetamide)—suggests multifunctional interactions with biological targets.
Physicochemical Parameters
Key molecular properties derived from supplier documentation include:
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C<sub>26</sub>H<sub>26</sub>N<sub>4</sub>O<sub>2</sub>S | |
| Molecular Weight | 458.587 g/mol | |
| CAS Registry Number | 539808-98-5 | |
| Purity | Not analytically characterized |
The absence of reported melting points, solubility profiles, or spectral data (IR, NMR) in available sources limits precise physicochemical characterization .
Synthetic Considerations
Hypothesized Synthesis Pathway
While no explicit procedure exists for this specific compound, analogous triazole syntheses suggest a multi-step approach:
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Triazole Ring Formation: Cyclization of thiosemicarbazide derivatives with appropriate carbonyl compounds under acidic conditions could yield the 1,2,4-triazole core .
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Sulfanyl-Acetamide Coupling: Thiol-alkylation or nucleophilic substitution reactions may attach the sulfanyl-acetamide sidechain to the triazole’s 3-position .
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Phenoxymethyl Introduction: Etherification via Williamson synthesis or Mitsunobu reaction could install the phenoxymethyl group at the 5-position .
The patent US20040059135A1 describes industrial-scale methods for structurally related triazole derivatives, highlighting the use of catalytic hydrogenation and phase-transfer catalysts to improve yields . These techniques may be adaptable to this compound’s synthesis.
Challenges in Scale-Up
Sigma-Aldrich’s classification of this compound as a "rare chemical" with no analytical data suggests synthetic difficulties, potentially including:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume